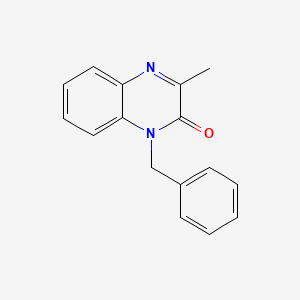
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- is a heterocyclic organic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxalinone core structure with a methyl group at the 3-position and a phenylmethyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- typically involves the condensation of o-phenylenediamine with a suitable diketone or keto acid. One common method is the reaction of o-phenylenediamine with benzyl methyl ketone under acidic conditions to form the desired quinoxalinone derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.
化学反应分析
Types of Reactions
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction of the quinoxalinone ring can yield dihydroquinoxalinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted quinoxalinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxalinone derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.
Medicine: Investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Industry: Used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.
作用机制
The mechanism of action of 2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, it can interfere with the function of viral proteins, preventing viral replication. In cancer cells, the compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
相似化合物的比较
Similar Compounds
Quinoxalinone: The parent compound with a similar core structure but lacking the methyl and phenylmethyl substituents.
2(1H)-Quinoxalinone, 3-methyl-: A derivative with only a methyl group at the 3-position.
2(1H)-Quinoxalinone, 1-(phenylmethyl)-: A derivative with only a phenylmethyl group at the 1-position.
Uniqueness
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- is unique due to the presence of both the methyl and phenylmethyl groups, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties, such as increased solubility and better cellular uptake, making it a promising candidate for further development as a therapeutic agent.
属性
CAS 编号 |
84546-74-7 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC 名称 |
1-benzyl-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O/c1-12-16(19)18(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)17-12/h2-10H,11H2,1H3 |
InChI 键 |
FJLBBMABBOQQAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


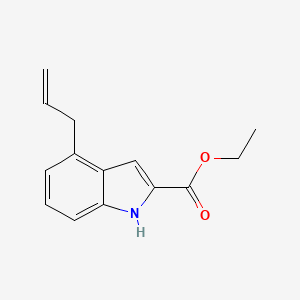

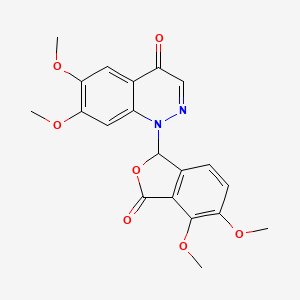
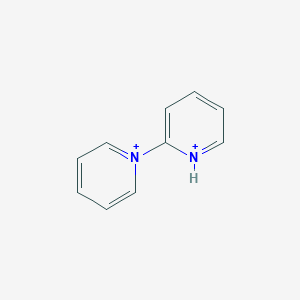

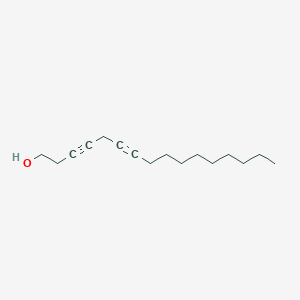


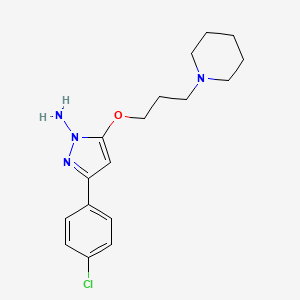
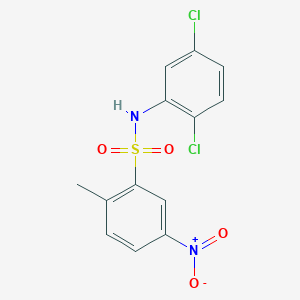
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
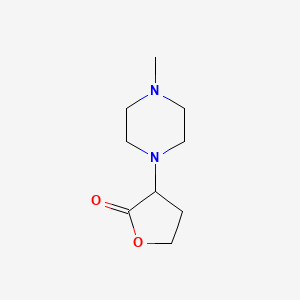
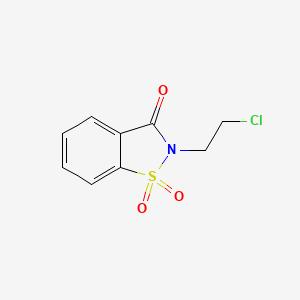
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
